4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
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Overview
Description
4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Mechanism of Action
Target of Action
Similar spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Mode of Action
It’s known that spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization .
Biochemical Pathways
Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
- Spiro[chromeno[4,3-b]chromene-7,3’-indoline]
- Spiro[indeno[2’,1’:5,6]pyrano[3,2-c]chromene-7,3’-indoline]
Uniqueness
4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced stability, solubility, and bioavailability, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGYQGDDIJSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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